molecular formula C11H8BrNO3 B1450371 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid CAS No. 1199773-62-0

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid

Cat. No.: B1450371
CAS No.: 1199773-62-0
M. Wt: 282.09 g/mol
InChI Key: SAKVCESUUZGSLO-UHFFFAOYSA-N
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Description

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid is an organic compound that features a benzoic acid moiety linked to an isoxazole ring with a bromomethyl substituent

Biochemical Analysis

Biochemical Properties

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved. For example, this compound has been shown to interact with serine proteases, forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . Additionally, it can alter gene expression by binding to transcription factors or modifying histones, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. The bromomethyl group of this compound can form a covalent bond with nucleophilic amino acid residues, such as serine, cysteine, or lysine, in the active sites of enzymes . This covalent modification can result in the inhibition of enzyme activity, as seen with serine proteases, or the activation of other enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to this compound in cell culture models has been associated with changes in cell morphology and function, indicating potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its covalent modification of essential proteins and enzymes. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular proteins and DNA . The metabolic flux of this compound can influence its bioavailability and toxicity, with higher metabolic rates leading to increased formation of reactive intermediates and potential adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic and toxic effects, with higher accumulation in target tissues leading to enhanced efficacy or toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid typically involves the formation of the isoxazole ring followed by the introduction of the bromomethyl group and the benzoic acid moiety. One common synthetic route includes:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving an α,β-unsaturated carbonyl compound and hydroxylamine.

    Bromomethylation: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Attachment of Benzoic Acid Moiety: The final step involves coupling the isoxazole ring with a benzoic acid derivative through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the benzoic acid moiety.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can modify the functional groups on the benzoic acid moiety.

Scientific Research Applications

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-isoxazol-3-yl)-benzoic acid: Similar structure but lacks the bromomethyl group, leading to different reactivity and applications.

    3-(5-Chloromethyl-isoxazol-3-yl)-benzoic acid: Contains a chloromethyl group instead of a bromomethyl group, which can affect its chemical reactivity and biological activity.

    3-(5-Bromomethyl-isoxazol-3-yl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid, leading to different solubility and reactivity.

Uniqueness

3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid is unique due to the presence of both the bromomethyl group and the benzoic acid moiety, which allows for a wide range of chemical modifications and applications. The bromomethyl group provides a reactive site for further functionalization, while the benzoic acid moiety offers potential for interactions with biological targets.

Properties

IUPAC Name

3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-2-1-3-8(4-7)11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKVCESUUZGSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258488
Record name 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-62-0
Record name 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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